molecular formula C26H25N3O6 B376640 2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B376640
M. Wt: 475.5g/mol
InChI Key: GHSDDKARGJJAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that includes a chromene core, a nitrobenzyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common approach is to start with the chromene core and introduce the amino, nitrobenzyl, and methoxyphenyl groups through a series of substitution and addition reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperature, and monitoring reaction progress can enhance efficiency and safety. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrobenzyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted chromene compounds .

Scientific Research Applications

2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets. The nitrobenzyl group can undergo redox reactions, influencing cellular pathways and enzyme activities. The chromene core can interact with various biological molecules, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-AMINO-4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its combination of functional groups and the chromene core, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C26H25N3O6

Molecular Weight

475.5g/mol

IUPAC Name

2-amino-4-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C26H25N3O6/c1-26(2)11-19(30)24-22(12-26)35-25(28)18(13-27)23(24)16-6-9-20(21(10-16)33-3)34-14-15-4-7-17(8-5-15)29(31)32/h4-10,23H,11-12,14,28H2,1-3H3

InChI Key

GHSDDKARGJJAQY-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])OC)C(=O)C1)C

Origin of Product

United States

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